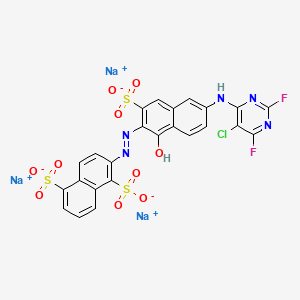

2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt

Description

This compound is a complex azo dye derivative characterized by a naphthalene backbone substituted with sulfonic acid groups, a pyrimidine ring, and an azo (-N=N-) linkage. Its molecular structure includes:

- Naphthalene-1,5-disulphonic acid sodium salt: Provides high water solubility due to the hydrophilic sulfonate groups .

- Azo linkage: Imparts chromophoric characteristics, making it suitable for applications in dyes or sensors .

Key Physicochemical Properties (from analogous compounds):

Properties

CAS No. |

61901-80-2 |

|---|---|

Molecular Formula |

C24H11ClF2N5Na3O10S3 |

Molecular Weight |

768.0 g/mol |

IUPAC Name |

trisodium;2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C24H14ClF2N5O10S3.3Na/c25-18-22(26)29-24(27)30-23(18)28-11-4-5-12-10(8-11)9-17(44(37,38)39)19(20(12)33)32-31-15-7-6-13-14(21(15)45(40,41)42)2-1-3-16(13)43(34,35)36;;;/h1-9,33H,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |

InChI Key |

XAQCRMBBLVHCHU-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=C(C(=NC(=N5)F)F)Cl)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Method Summary (Based on Patent CN101148429B)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Prepare alkaline aqueous solution of 7-amino-4-hydroxy-2-naphthalene sulfonic acid | 9-11 wt%, pH 6-8 | Typically 10% solution preferred |

| 2 | Add manganese dioxide (MnO2) and sodium pyrosulfite (Na2S2O5) successively | Sodium pyrosulfite addition rate: 90-110 kg/h (optimal 105 kg/h) | Acts as sulfonating agent |

| 3 | Maintain sulfonation reaction | Temperature: 40-55 °C; pH: 6.5-8; Time: 0.5-1 h (optimal 0.5 h) | Controlled to avoid equipment corrosion |

| 4 | Post-reaction acidification | Add 30% hydrochloric acid at 0-8 °C to adjust pH 1-2 | Precipitates the product |

| 5 | Purification | Dissolve precipitate in water, adjust pH 6.8-8, add Repone K (a surfactant or stabilizer), stir 0.5-2 h, cool 0-8 °C, then filter | Achieves purity >96% and amino value 64-83% |

- Avoids corrosion issues common in sulfonation.

- Produces high-purity intermediate essential for subsequent azo coupling.

- Uses manganese dioxide and sodium pyrosulfite as mild sulfonating agents.

Formation of the Azo Linkage and Final Compound

The azo linkage formation involves diazotization of an aromatic amine (often the prepared 2-amino-5-naphthol-1,7-disulphonic acid or related derivatives) followed by coupling with the pyrimidinyl amino-substituted naphthol.

General Steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Diazotization of the aromatic amine group | Typically with sodium nitrite (NaNO2) in acidic medium at low temperature (0-5 °C) | Generates diazonium salt intermediate |

| 2 | Coupling reaction | Addition of the diazonium salt to the coupling component (6-(5-chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthalene) under alkaline or neutral pH | Forms the azo bond (-N=N-) linking two aromatic systems |

| 3 | Adjustment of pH and purification | Neutralization, filtration, washing, and drying | Ensures product stability and purity |

Summary Table of Preparation Parameters

| Parameter | Conditions | Remarks |

|---|---|---|

| Sulfonation agent | Manganese dioxide + Sodium pyrosulfite | Mild, avoids corrosion |

| Sulfonation temperature | 40-55 °C | Controlled for optimal reaction |

| Sulfonation pH | 6.5-8 | Maintains reaction efficiency |

| Sulfonation time | 0.5-1 h | Optimal 0.5 h |

| Diazotization temperature | 0-5 °C | Prevents decomposition |

| Coupling pH | Neutral to slightly alkaline | Facilitates azo bond formation |

| Purity of intermediate | >96% | Critical for final product quality |

| Final product salt form | Sodium salt (trisodium) | Enhances solubility and stability |

Research Findings and Considerations

- The use of manganese dioxide and sodium pyrosulfite as sulfonating agents represents an improvement over traditional sulfonation methods that use harsher reagents like sulfuric acid, which cause equipment corrosion and lower purity.

- The sulfonation step is crucial to introduce the sulpho groups that confer water solubility and dye affinity.

- The azo coupling step must be carefully controlled to prevent side reactions and ensure the correct azo linkage position.

- The presence of electron-withdrawing groups (chloro and difluoro substituents on the pyrimidinyl ring) influences the reactivity and stability of the azo dye.

- Purification steps involving pH adjustment and use of stabilizers like Repone K improve the yield and quality of the final sodium salt form.

Chemical Reactions Analysis

Types of Reactions

2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The chloro and difluoro groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chloro and difluoro groups play a crucial role in its reactivity, allowing it to bind to enzymes and other proteins, thereby modulating their activities. The sulpho groups enhance its solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Compound A : 7-[(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-3-[(4-methoxy-2-sulphophenyl)azo]naphthalene-2-sulphonic acid, Sodium Salt

Compound B : {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid Sodium Salt (6e)

- Core Structure : Benzimidazole with sulfonyl and pyridinylmethanesulfinyl groups.

- Key Contrasts :

Substituent Effects on Functionality

| Substituent | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Aromatic Core | Naphthalene-1,5-disulphonate | Naphthalene-2-sulphonate | Benzimidazole |

| Halogenation | Cl, F on pyrimidine | Cl, F on pyrimidine | None |

| Sulfonate Groups | 2 (positions 1,5) | 2 (positions 2, phenyl) | 1 (sulfonyl) |

| Solubility (g/L) | >20 (predicted) | 12.7 | <5 (low sulfonate density) |

Biological Activity

The compound 2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt (CAS Number: 83763-57-9) is a complex organic molecule with significant potential in various biological applications. This article provides an overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 767.99 g/mol. The compound features multiple functional groups that contribute to its biological activity, including sulfonic acid groups and an azo linkage.

| Property | Value |

|---|---|

| Molecular Formula | C24H14ClF2N5O10S3 |

| Molecular Weight | 767.99 g/mol |

| CAS Number | 83763-57-9 |

| LogP | 7.1209 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of the pyrimidine moiety is believed to enhance this activity.

- Anticancer Properties : There is emerging evidence suggesting that the compound may possess anticancer properties. Its ability to interfere with cellular processes through apoptosis induction has been noted in preliminary studies.

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds or derivatives:

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonated azo compounds exhibit significant antibacterial properties. The study highlighted that modifications to the naphthalene structure could enhance efficacy against resistant strains .

- Anticancer Activity : In vitro studies reported in Cancer Research indicated that derivatives of naphthalene sulfonic acids can induce apoptosis in cancer cell lines by activating caspase pathways .

- Enzyme Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters revealed that certain pyrimidine derivatives can act as effective inhibitors of dihydrofolate reductase (DHFR), suggesting potential applications in cancer therapy .

The proposed mechanisms by which this compound exerts its biological effects include:

- Interaction with Cellular Targets : The sulfonic acid groups may facilitate interaction with cell membranes, enhancing permeability and allowing for better uptake into cells.

- Inhibition of Enzymatic Activity : The structural similarity to known enzyme substrates may allow the compound to act as a competitive inhibitor.

Q & A

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Common Contradictions in Characterization Data

| Observation | Probable Cause | Resolution Strategy |

|---|---|---|

| Broad NMR peaks | Tautomerism (azo ↔ hydrazone) | Low-temperature NMR (−40°C) |

| HPLC tailing | Ionic interactions with C18 | Switch to HILIC column |

| Discrepant HRMS mass | Sodium adduct formation | Use formic acid in ESI-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.